An In-depth Technical Guide to 5-bromo-7-chloro-1,3-dihydro-indol-2-one: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 5-bromo-7-chloro-1,3-dihydro-indol-2-one: Synthesis, Properties, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 5-bromo-7-chloro-1,3-dihydro-indol-2-one, a halogenated derivative of the 2-oxindole scaffold. The 2-oxindole core is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents. This document details the chemical identity, proposed synthetic routes, and predicted physicochemical and spectroscopic properties of this specific derivative. Furthermore, it explores the potential biological significance of 5-bromo-7-chloro-1,3-dihydro-indol-2-one, particularly in the context of anticancer drug discovery, by drawing parallels with other halogenated oxindoles known for their roles as kinase inhibitors and modulators of critical cellular pathways. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis and application of novel heterocyclic compounds.
Introduction to the 2-Oxindole Scaffold
The 1,3-dihydro-2H-indol-2-one, or 2-oxindole, skeleton is a prominent heterocyclic motif found in a variety of natural products and synthetic compounds with significant biological activities. The structural versatility of the oxindole ring, particularly the potential for substitution at the C3, C5, and C7 positions, has made it a focal point of extensive research in medicinal chemistry. Halogenation of the aromatic ring of the oxindole nucleus has been shown to significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules, often enhancing their therapeutic efficacy. Specifically, halogenated oxindoles have emerged as a promising class of compounds in the development of targeted cancer therapies. This guide focuses on the specific derivative, 5-bromo-7-chloro-1,3-dihydro-indol-2-one, providing a detailed exploration of its chemical nature and potential as a valuable building block in drug discovery.
Chemical Structure and Properties
IUPAC Name: 5-bromo-7-chloro-1,3-dihydro-2H-indol-2-one
Synonyms: 5-bromo-7-chloro-2-oxindole
CAS Number: 855423-61-9
Molecular Formula: C₈H₅BrClNO
Molecular Weight: 246.49 g/mol
Predicted Physicochemical Properties
| Property | 5-bromo-7-chloro-1,3-dihydro-indol-2-one (Predicted) | 5-bromo-7-chloroisatin (Computed) |
| Molecular Weight | 246.49 g/mol | 260.47 g/mol |
| XLogP3 | 2.3 | 2.0 |
| Hydrogen Bond Donors | 1 | 1 |
| Hydrogen Bond Acceptors | 1 | 2 |
| Rotatable Bond Count | 0 | 0 |
| Topological Polar Surface Area | 49.4 Ų | 46.2 Ų |
| Complexity | 236 | 271 |
Note: Predicted values are computationally generated and should be confirmed by experimental analysis.
Proposed Synthetic Pathway
The synthesis of 5-bromo-7-chloro-1,3-dihydro-indol-2-one can be logically approached in a two-step sequence: the synthesis of the corresponding isatin derivative, 5-bromo-7-chloroisatin, followed by the selective reduction of the C3-keto group.
Figure 1: Proposed two-step synthesis of 5-bromo-7-chloro-1,3-dihydro-indol-2-one.
Step 1: Synthesis of 5-bromo-7-chloroisatin
The Sandmeyer isatin synthesis is a classical and effective method for the preparation of isatins from anilines. This approach involves the reaction of an aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which then undergoes acid-catalyzed cyclization to yield the isatin.
Experimental Protocol:
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Formation of the Isonitrosoacetanilide:
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In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 3-bromo-5-chloroaniline in a mixture of water and concentrated hydrochloric acid.
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In a separate vessel, prepare a solution of chloral hydrate and sodium sulfate in water.
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Combine the two solutions and add a solution of hydroxylamine hydrochloride in water.
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Heat the reaction mixture with stirring. The formation of a thick precipitate of the isonitrosoacetanilide derivative is expected.
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After the reaction is complete, cool the mixture and filter the solid product. Wash the solid with water and dry it thoroughly.
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Cyclization to Isatin:
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Carefully add the dried isonitrosoacetanilide in portions to pre-heated concentrated sulfuric acid, maintaining the temperature within a specified range.
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After the addition is complete, continue heating to ensure complete cyclization.
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Pour the reaction mixture onto crushed ice to precipitate the 5-bromo-7-chloroisatin.
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Filter the crude product, wash it with water until the washings are neutral, and then recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified product.
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Step 2: Reduction to 5-bromo-7-chloro-1,3-dihydro-indol-2-one
The selective reduction of the C3-carbonyl group of the isatin is required to obtain the 2-oxindole. The Wolff-Kishner reduction is a robust method for this transformation, involving the formation of a hydrazone followed by base-mediated reduction.
Experimental Protocol (Wolff-Kishner Reduction):
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Formation of the Hydrazone:
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To a solution of 5-bromo-7-chloroisatin in a high-boiling point solvent such as ethylene glycol, add hydrazine hydrate.
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Heat the mixture to facilitate the formation of the isatin-3-hydrazone.
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Reduction to the Oxindole:
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To the reaction mixture containing the hydrazone, add a strong base such as potassium hydroxide.
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Increase the temperature to allow for the decomposition of the hydrazone, which is accompanied by the evolution of nitrogen gas. This step drives the reaction to completion.
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After the reaction is complete, cool the mixture and pour it into water.
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Acidify the aqueous solution to precipitate the crude 5-bromo-7-chloro-1,3-dihydro-indol-2-one.
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Filter the product, wash it with water, and purify by recrystallization from a suitable solvent.
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Alternative Reduction Method: Catalytic Hydrogenation
Catalytic hydrogenation offers a milder alternative to the Wolff-Kishner reduction for the conversion of isatins to oxindoles. This method typically involves the use of a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas.
Spectroscopic Characterization (Predicted)
While experimental spectra are not available, the expected spectroscopic features of 5-bromo-7-chloro-1,3-dihydro-indol-2-one can be predicted based on its structure.
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¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the benzene ring and the methylene protons at the C3 position of the oxindole ring. The aromatic protons will appear as distinct signals due to the substitution pattern. The methylene protons will likely appear as a singlet. The N-H proton of the lactam will also be present, likely as a broad singlet.
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¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the lactam, the aromatic carbons (some of which will be quaternary and coupled to the halogens), and the methylene carbon at the C3 position.
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IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the C=O stretching of the lactam amide. There will also be a characteristic N-H stretching vibration. The aromatic C-H and C=C stretching bands will also be present.
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Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one bromine and one chlorine atom.
Biological Significance and Therapeutic Potential
The 2-oxindole scaffold is a cornerstone in the development of kinase inhibitors. The substitution of the oxindole ring with halogens can significantly enhance the binding affinity and selectivity of these compounds for their target kinases.
Figure 2: General mechanism of action for 2-oxindole-based kinase inhibitors.
Halogenated oxindoles often function as competitive inhibitors at the ATP-binding site of various protein kinases that are implicated in cancer progression, such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and c-Kit. By blocking the activity of these kinases, they can inhibit downstream signaling pathways that are crucial for tumor growth, angiogenesis (the formation of new blood vessels that supply the tumor), and metastasis.
Given the presence of both bromine and chlorine atoms on the aromatic ring, 5-bromo-7-chloro-1,3-dihydro-indol-2-one is a promising candidate for investigation as a kinase inhibitor. The specific substitution pattern may confer unique selectivity and potency profiles against a range of kinase targets.
Safety and Handling
The hazard profile of 5-bromo-7-chloro-1,3-dihydro-indol-2-one has not been fully established. However, based on the hazard information for its precursor, 5-bromo-7-chloroisatin, and the general properties of halogenated aromatic compounds, the following precautions are recommended:
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Toxicity: Assumed to be harmful if swallowed, and may cause skin and eye irritation.
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Handling: Should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.
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Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
A full risk assessment should be conducted before handling this compound.
Conclusion
5-bromo-7-chloro-1,3-dihydro-indol-2-one is a halogenated 2-oxindole with significant potential as a building block in the synthesis of novel therapeutic agents. This guide has outlined its chemical identity, a plausible and detailed synthetic route, and its predicted properties. The structural similarity to known kinase inhibitors suggests that this compound warrants further investigation for its potential anticancer activities. The experimental validation of the proposed synthesis and the biological evaluation of this molecule could provide valuable insights for the development of next-generation targeted therapies.
References
- Beckett, A. H., Daisley, R. W., & Walker, J. (1969). The palladium-catalyzed hydrogenation of isatins and phthalonimides in acetic acid containing perchloric acid produced oxindoles and homophthalimides directly. Canadian Journal of Chemistry, 47(4), 657-660.
- Sandmeyer, T. (1919). Über Isonitrosoacetanilide und deren Kondensation zu Isatinen. Helvetica Chimica Acta, 2(1), 234-242.
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University of Cambridge. (n.d.). Sandmeyer Isatin Synthesis. Retrieved from [Link]
- Wolff, L. (1912). Methode zum Ersatz des Sauerstoffatoms der Ketone und Aldehyde durch Wasserstoff. Justus Liebigs Annalen der Chemie, 394(1), 86-108.
- da Silva, J. F. M., Garden, S. J., & Pinto, A. C. (2001). The chemistry of isatins: a review from 1975 to 1999. Journal of the Brazilian Chemical Society, 12(3), 273-324.
- Todd, D. (1948). The Wolff-Kishner Reduction. Organic Reactions, 4, 378-422.
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The Organic Chemistry Tutor. (2020, June 23). Wolff Kishner Reduction Mechanism [Video]. YouTube. Retrieved from [Link]
